ER|A antagonist 1
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Overview
Description
ER|A antagonist 1: is a compound that functions as an estrogen receptor antagonist. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including reproductive function and cell growth. Antagonists of estrogen receptors are used in the treatment of diseases such as breast cancer, where they inhibit the proliferative effects of estrogen on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ER|A antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Chemical Reactions Analysis
Types of Reactions: : ER|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace specific functional groups with others, enhancing the compound’s activity and stability .
Scientific Research Applications
Chemistry: : In chemistry, ER|A antagonist 1 is used as a tool to study the structure and function of estrogen receptors. It helps researchers understand how these receptors interact with various ligands and how their activity can be modulated .
Biology: : In biology, the compound is used to investigate the role of estrogen receptors in cellular processes such as gene expression, cell proliferation, and apoptosis. It is also used in studies related to hormone signaling and endocrine disruption .
Medicine: : In medicine, this compound is primarily used in the treatment of estrogen receptor-positive breast cancer. By blocking the activity of estrogen receptors, it inhibits the growth of cancer cells and reduces the risk of disease progression .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting estrogen receptors. It serves as a lead compound for designing more potent and selective antagonists with improved therapeutic profiles .
Mechanism of Action
ER|A antagonist 1 exerts its effects by binding to estrogen receptors and preventing the activation of these receptors by estrogen. This binding blocks the transcriptional activity of the receptors, inhibiting the expression of genes involved in cell growth and proliferation. The compound also promotes the degradation of estrogen receptors, further reducing their activity .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include tamoxifen, fulvestrant, and elacestrant. These compounds also function as estrogen receptor antagonists but differ in their chemical structures, pharmacokinetic properties, and clinical applications .
Uniqueness: : ER|A antagonist 1 is unique in its ability to completely block estrogen-induced transcriptional activity without exhibiting agonist activity. This makes it a valuable therapeutic agent for patients with estrogen receptor-positive breast cancer, especially those with resistance mutations .
Properties
Molecular Formula |
C33H32N2O5S |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(E)-4-[3-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]azetidin-1-yl]-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C33H32N2O5S/c36-24-10-6-23(7-11-24)33-31(28-15-12-25(37)19-29(28)41-33)32(39)22-8-13-26(14-9-22)40-27-20-34(21-27)16-4-5-30(38)35-17-2-1-3-18-35/h4-15,19,27,36-37H,1-3,16-18,20-21H2/b5-4+ |
InChI Key |
AOYIJENZQOCDLV-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/CN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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